molecular formula C18H25NO2S B2671335 2-(cyclopentylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide CAS No. 2034449-88-0

2-(cyclopentylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide

Cat. No.: B2671335
CAS No.: 2034449-88-0
M. Wt: 319.46
InChI Key: UVDRTPHVULSFIO-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydrobenzofuran derivative, followed by the introduction of the cyclopentylthio group through a thiolation reaction. The final step involves the formation of the acetamide linkage under controlled conditions, often using acylation reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the exploration of new chemical reactions and the development of novel compounds.

    Biology: Research has investigated the compound’s biological activity, including its potential as a therapeutic agent due to its interactions with biological targets.

    Medicine: The compound’s pharmacological properties are of interest for drug development, particularly in the context of its potential effects on specific molecular pathways.

    Industry: The compound’s reactivity and functional groups make it useful in the development of materials and chemicals with specialized properties.

Mechanism of Action

The mechanism by which 2-(cyclopentylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopentylthio)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide: can be compared to other compounds with similar structural features, such as those containing cyclopentylthio groups or dihydrobenzofuran moieties.

    N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)acetamide: Lacks the cyclopentylthio group, which may result in different reactivity and biological activity.

    2-(cyclopentylthio)acetamide: Lacks the dihydrobenzofuran moiety, potentially altering its chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a compound of interest for further research and development in various scientific fields.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2S/c1-13(19-18(20)12-22-16-4-2-3-5-16)10-14-6-7-17-15(11-14)8-9-21-17/h6-7,11,13,16H,2-5,8-10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDRTPHVULSFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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